6-(4-Methoxyphenyl)-3-hexenyl bromide
Description
6-(4-Methoxyphenyl)-3-hexenyl bromide is an organobromine compound featuring a hexenyl chain substituted with a 4-methoxyphenyl group at the 6-position and a bromine atom at the terminal position. This structure combines a conjugated alkene system with an electron-rich aromatic moiety, making it valuable in organic synthesis and medicinal chemistry.
Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions. For instance, describes the use of phenacyl bromide in ethanolic KOH to functionalize pyrimidine derivatives, a method adaptable to introducing the 4-methoxyphenyl group. Similarly, highlights the use of 4-methoxyphenylmagnesium bromide in sulfone synthesis, suggesting Grignard reagent compatibility for analogous structures.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(6-bromohex-3-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17BrO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h2-3,7-10H,4-6,11H2,1H3 |
InChI Key |
GHIICPFQSWGGJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Reactivity : The bromine atom facilitates alkylation or elimination reactions, while the 4-methoxyphenyl group enhances electron delocalization.
- Applications: Potential roles in drug intermediates (e.g., HIV inhibitors, calcium channel blockers) and agrochemicals (e.g., insect pheromone analogs) are inferred from structural analogs in the evidence .
Comparison with Similar Compounds
Structural Analogs and Reactivity
Table 1: Comparison of Reaction Yields and Substituent Effects
Key Findings :
- Steric and Electronic Effects : EMAC2060 () shows reduced yields (<80%) compared to simpler bromides, likely due to bulky thiazolyl groups. In contrast, this compound’s linear structure may favor higher reactivity .
- Synthetic Flexibility : Phosphonium bromides () and phenacyl bromides () exhibit versatility in forming heterocycles, but allylic bromides like the target compound enable unique alkene functionalization pathways .
Electronic and Spectroscopic Properties
Table 2: Substituent Effects on UV-Vis and Emission Spectra
Key Findings :
- π-Electron Delocalization : The 4-methoxyphenyl group in quinazolines () reduces emission intensity by disrupting intramolecular charge transfer (ICT), a trend that may extend to the target compound in polar solvents .
- Bioactivity : (Z)-3-Hexenyl derivatives () exhibit strong insect olfactory responses, suggesting that this compound could serve as a pheromone analog or agrochemical intermediate .
Table 3: Bioactivity Comparison
Key Findings :
- Therapeutic Potential: The 4-methoxyphenyl group in diltiazem analogs () enhances metabolic stability, a property that could be leveraged in designing drug derivatives of the target compound .
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